molecular formula C11H9N9O7 B14567461 7H-purine-2,6-diamine;2,4,6-trinitrophenol CAS No. 61494-95-9

7H-purine-2,6-diamine;2,4,6-trinitrophenol

Cat. No.: B14567461
CAS No.: 61494-95-9
M. Wt: 379.25 g/mol
InChI Key: SZTAJWDCMGNTFG-UHFFFAOYSA-N
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Description

7H-purine-2,6-diamine;2,4,6-trinitrophenol is a compound with the molecular formula C₁₁H₉N₉O₇ and a molecular weight of 379.245 g/mol . This compound is a combination of two distinct chemical entities: 7H-purine-2,6-diamine and 2,4,6-trinitrophenol. The former is a purine derivative, while the latter is a nitroaromatic compound. The combination of these two entities results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-purine-2,6-diamine;2,4,6-trinitrophenol involves the reaction of 7H-purine-2,6-diamine with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a catalyst such as triethylamine to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7H-purine-2,6-diamine;2,4,6-trinitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

7H-purine-2,6-diamine;2,4,6-trinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 7H-purine-2,6-diamine;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-purine-2,6-diamine;2,4,6-trinitrophenol lies in its combined structure, which imparts distinct chemical and biological properties. The presence of both purine and nitroaromatic moieties allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

61494-95-9

Molecular Formula

C11H9N9O7

Molecular Weight

379.25 g/mol

IUPAC Name

7H-purine-2,6-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,10H;1H,(H5,6,7,8,9,10,11)

InChI Key

SZTAJWDCMGNTFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=NC2=NC(=NC(=C2N1)N)N

Origin of Product

United States

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